REACTION_CXSMILES
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C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([CH:16]=1)[C:13]([OH:15])=O.[F:17][C:18]1[CH:19]=[C:20]([CH:22]=[C:23]([F:25])[CH:24]=1)[NH2:21].C(N(CC)CC)C>C(Cl)Cl.C(O)(=O)C.CN(C=O)C>[Br:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([CH:16]=1)[C:13]([NH:21][C:20]1[CH:19]=[C:18]([F:17])[CH:24]=[C:23]([F:25])[CH:22]=1)=[O:15]
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Name
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|
Quantity
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1.2 mL
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Type
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reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C(=O)O)C1
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Name
|
|
Quantity
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25 μL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(N)C=C(C1)F
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Name
|
|
Quantity
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1.1 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for 12 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
It was then concentrated to dryness
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Type
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CUSTOM
|
Details
|
azeotroped with toluene
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Type
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DISSOLUTION
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Details
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The residual was then dissolved in toluene (30 mL)
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Type
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STIRRING
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Details
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The resulting suspension was stirred at room temperature for 10 min
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Duration
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10 min
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (2×200 mL)
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Type
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EXTRACTION
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Details
|
The combined organic extract
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Type
|
WASH
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Details
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was washed with 1.0 M Na2CO3(aq) (2×100 mL) and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
12 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C(=O)NC2=CC(=CC(=C2)F)F)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |